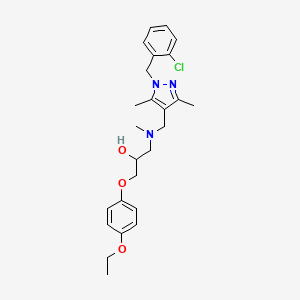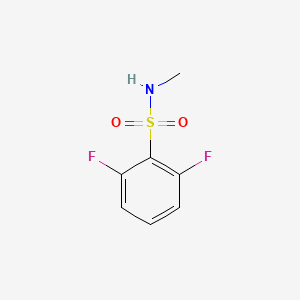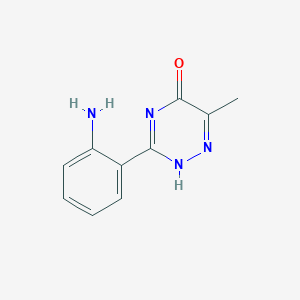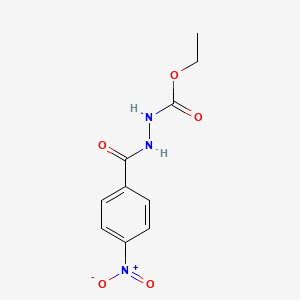
4-Phenylbenzyltriphenylphosphonium Bromide
概要
説明
4-Phenylbenzyltriphenylphosphonium Bromide is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by a benzyl group attached to a triphenylphosphonium ion, with a bromide ion as the counterion
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylbenzyltriphenylphosphonium Bromide typically involves the reaction of 4-phenylbenzyl chloride with triphenylphosphine in the presence of a suitable solvent, such as acetonitrile or dichloromethane. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to handle the reagents and solvents safely. The process may also include purification steps to obtain the compound in high purity, such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: 4-Phenylbenzyltriphenylphosphonium Bromide can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of phenylbenzyltriphenylphosphonium oxide.
Reduction: Reduction reactions can produce phenylbenzyltriphenylphosphonium hydride.
Substitution: Substitution reactions can yield various substituted phenylbenzyltriphenylphosphonium compounds, depending on the nucleophile used.
科学的研究の応用
4-Phenylbenzyltriphenylphosphonium Bromide has several scientific research applications across different fields:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound can be employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: It is utilized in the production of materials and chemicals, such as polymers and advanced materials.
作用機序
The mechanism by which 4-Phenylbenzyltriphenylphosphonium Bromide exerts its effects depends on the specific application. In organic synthesis, it may act as a phase-transfer catalyst, facilitating reactions between reagents in different phases. In biochemical studies, it may interact with enzymes or proteins, affecting their activity and function.
Molecular Targets and Pathways Involved:
Catalysis: In catalytic applications, the compound may interact with substrates and intermediates, stabilizing transition states and lowering activation energies.
Biochemical Interactions: In biological studies, it may bind to specific molecular targets, such as enzyme active sites or protein domains, modulating their activity.
類似化合物との比較
4-Phenylbenzyltriphenylphosphonium Bromide is unique compared to other similar compounds due to its specific structure and reactivity. Some similar compounds include:
Triphenylphosphine oxide: A related compound with a different functional group.
Benzyltriphenylphosphonium chloride: A similar compound with a different counterion.
Phenylbenzylphosphonium salts: Other salts with variations in the phenyl groups or counterions.
These compounds may have different reactivity and applications, highlighting the uniqueness of this compound in various scientific and industrial contexts.
特性
IUPAC Name |
triphenyl-[(4-phenylphenyl)methyl]phosphanium;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H26P.BrH/c1-5-13-27(14-6-1)28-23-21-26(22-24-28)25-32(29-15-7-2-8-16-29,30-17-9-3-10-18-30)31-19-11-4-12-20-31;/h1-24H,25H2;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKLBLKQSKKQUJZ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H26BrP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[(2-Nitrophenyl)carbamoylamino]methyl-triphenylphosphanium;chloride](/img/structure/B7818127.png)





![[1-Bromo-2-(1,2-dihydroacenaphthylen-5-yl)-2-oxoethyl]-triphenylphosphanium;bromide](/img/structure/B7818173.png)

